Ethylamine, 2-(4-methoxyphenylsulfonyl)-N-methyl-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethylamine, 2-(4-methoxyphenylsulfonyl)-N-methyl-, hydrochloride is a chemical compound with the molecular formula C10H16ClNO3S. It is a derivative of ethylamine and is characterized by the presence of a methoxyphenylsulfonyl group. This compound is used in various scientific research applications, particularly in the fields of chemistry and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethylamine, 2-(4-methoxyphenylsulfonyl)-N-methyl-, hydrochloride typically involves the reaction of 2-(4-methoxyphenylsulfonyl)ethylamine with methyl chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{2-(4-methoxyphenylsulfonyl)ethylamine} + \text{methyl chloride} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethylamine, 2-(4-methoxyphenylsulfonyl)-N-methyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted amines and amides.
Scientific Research Applications
Ethylamine, 2-(4-methoxyphenylsulfonyl)-N-methyl-, hydrochloride is utilized in several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of Ethylamine, 2-(4-methoxyphenylsulfonyl)-N-methyl-, hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: A related compound with similar structural features but different functional groups.
2-(4-Methoxyphenyl)ethylamine: Another similar compound with variations in the substitution pattern.
Uniqueness
Ethylamine, 2-(4-methoxyphenylsulfonyl)-N-methyl-, hydrochloride is unique due to the presence of the methoxyphenylsulfonyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective.
Properties
CAS No. |
67057-91-4 |
---|---|
Molecular Formula |
C10H16ClNO3S |
Molecular Weight |
265.76 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)sulfonylethyl-methylazanium;chloride |
InChI |
InChI=1S/C10H15NO3S.ClH/c1-11-7-8-15(12,13)10-5-3-9(14-2)4-6-10;/h3-6,11H,7-8H2,1-2H3;1H |
InChI Key |
OVFKILGCSBHWNF-UHFFFAOYSA-N |
Canonical SMILES |
C[NH2+]CCS(=O)(=O)C1=CC=C(C=C1)OC.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.